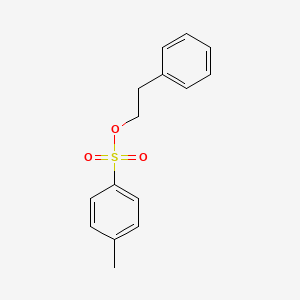

2-Phenylethyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPPUZPZPFOFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196218 | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-09-8 | |

| Record name | Phenethyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Phenylethyl 4-methylbenzenesulfonate from Phenylethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenylethyl 4-methylbenzenesulfonate, a pivotal transformation in organic chemistry. The conversion of the hydroxyl group in 2-phenylethanol, a poor leaving group, into a tosylate ester renders it an excellent leaving group for subsequent nucleophilic substitution (S(_N)2) and elimination (E2) reactions.[1][2] This process is highly valued for its reliability, mild reaction conditions, and the retention of stereochemistry at the carbon center bearing the alcohol.[1] This document will delve into the core principles, reaction mechanism, detailed experimental protocols, and characterization of the target compound, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The alcohol, in this case, 2-phenylethanol, acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[1] This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. A base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated and to deprotonate the oxonium ion, yielding the final tosylate ester and the corresponding ammonium salt.[1] A key feature of this reaction is that the C-O bond of the alcohol is not broken, leading to retention of configuration at the alcohol's stereocenter.[1]

The Dual Role of Pyridine

Pyridine serves a dual function in this reaction. Primarily, it acts as a base to scavenge the HCl produced.[3] Additionally, pyridine can act as a nucleophilic catalyst.[3][4][5] Being more nucleophilic than the alcohol, pyridine can attack the tosyl chloride to form a highly reactive N-tosylpyridinium chloride intermediate.[3][4][5] This intermediate is a more potent tosylating agent than TsCl itself, thus accelerating the reaction.[3][4][6]

The overall mechanism can be summarized in the following steps:

-

Nucleophilic attack by pyridine on tosyl chloride: This forms the highly reactive N-tosylpyridinium chloride intermediate.[3]

-

Nucleophilic attack by 2-phenylethanol: The oxygen of the alcohol attacks the electrophilic sulfur atom of the N-tosylpyridinium intermediate.[3]

-

Deprotonation: A second molecule of pyridine acts as a base to deprotonate the resulting oxonium ion, yielding this compound and pyridinium chloride.[3]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |

| 2-Phenylethanol | C(8)H({10})O | 122.16 | 1.22 g | 10 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C(_7)H(_7)ClO(_2)S | 190.65 | 2.29 g | 12 | 1.2 |

| Pyridine (anhydrous) | C(_5)H(_5)N | 79.10 | 1.19 mL | 15 | 1.5 |

| Dichloromethane (DCM, anhydrous) | CH(_2)Cl(_2) | 84.93 | 20 mL | - | - |

| Deionized Water | H(_2)O | 18.02 | As needed | - | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |

| Saturated Sodium Bicarbonate | NaHCO(_3) | 84.01 | As needed | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na(_2)SO(_4) | 142.04 | As needed | - | - |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol (1.0 eq.) in anhydrous dichloromethane (DCM).[1]

-

Cooling: Cool the solution to 0 °C in an ice bath.[7]

-

Addition of Base: Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.[7]

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.[7]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.[7][8]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7] The tosylate product is generally less polar than the starting alcohol.

-

Work-up: Upon completion, dilute the reaction mixture with cold water.[7] Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1][7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]

Purification

The crude product can be purified by flash column chromatography on silica gel.[1] A suitable eluent system would be a gradient of hexane and ethyl acetate.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and tosyl groups. The methylene protons adjacent to the sulfonate ester oxygen will be deshielded and appear as a triplet. The other methylene protons will also appear as a triplet. The aromatic protons will appear in their respective regions.

-

¹³C NMR: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product, confirming the formation of this compound (C₁₅H₁₆O₃S, MW: 276.35 g/mol ).

Safety and Considerations

-

p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Anhydrous conditions are important for the success of the reaction, as tosyl chloride can react with water.[9]

Conclusion

The synthesis of this compound from 2-phenylethanol using p-toluenesulfonyl chloride is a robust and fundamental transformation in organic synthesis.[1] This guide provides the essential principles, a detailed experimental protocol, and analytical considerations for researchers and professionals. The conversion of a poorly reactive alcohol into a versatile tosylate intermediate opens up a wide array of subsequent chemical modifications, making it a cornerstone of synthetic strategy in drug development and the broader chemical sciences.

References

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015-01-30). [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

-

Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. (2021-12-30). [Link]

-

Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. [Link]

-

Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. [Link]

-

Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11. (2014-10-23). [Link]

-

1H and 13C NMR spectra of compound 2a:. [Link]

-

6 - Organic Syntheses Procedure. [Link]

-

Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. (2015-03-10). [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024-09-22). [Link]

-

2-oxo-2-phenylethyl 4-methylbenzenesulfonate - C15H14O4S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). [Link]

-

[Advances in synthesis of 2-phenylethanol] - PubMed. (2024-06-25). [Link]

-

Synthesis of 2-phenylethanol - PrepChem.com. [Link]

-

(PDF) Method Development for Synthesizing Allylic Tosylates - ResearchGate. (2017-03-05). [Link]

-

Convergent preparation of 2-phenylethanol - Academic Journals. [Link]

-

Synthesis of 2-phenylethyl alcohol - PrepChem.com. [Link]

-

Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed. (2018-10-06). [Link]

-

REARRANGEMENT STUDIES WITH C14: V. THE SOLVOLYSIS OF 2-PHENYLETHYL-1-C14p-TOLUENESULPHONATE. [Link]

-

Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed. [Link]

-

Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol - PubMed. [Link]

-

Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC - NIH. [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. [Link]

-

A Hybrid Solid‐State NMR and Electron Microscopy Structure‐Determination Protocol for Engineering Advanced para‐Crystalline Optical Materials - PMC. (2017-01-23). [Link]

-

Benzenesulfonamide, 2,4,6-trimethyl-N-(oxiranylmethyl)-N-(1-phenylethyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. reddit.com [reddit.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

Preparation of 2-Phenylethyl Tosylate: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-phenylethyl tosylate, a critical intermediate in organic synthesis. The conversion of 2-phenylethyl alcohol to its corresponding tosylate is a cornerstone transformation, converting a poor hydroxyl leaving group into an excellent tosylate leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into process optimization, and ensuring a self-validating system for reproducible, high-yield synthesis.

Foundational Principles: The Chemistry of Tosylation

The tosylation of an alcohol is a fundamental reaction in organic chemistry that dramatically alters the reactivity of the substrate. The hydroxyl group (-OH) is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻). To render the carbon atom susceptible to nucleophilic attack, the hydroxyl group must first be converted into a group that is a weaker base and therefore more stable upon departure.

The tosyl group (Ts), or p-toluenesulfonyl group, is an ideal activating group for this purpose. The reaction involves the treatment of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.[1]

The Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. This process does not break the C-O bond of the alcohol, a crucial feature that leads to the retention of stereochemistry at the carbinol carbon.[1] The base, pyridine, serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct of the reaction, preventing potential side reactions, and it can also act as a nucleophilic catalyst.[2]

The pyridine can initially react with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst. This catalytic cycle enhances the rate of reaction, particularly for less reactive alcohols.

Experimental Protocol: Synthesis of 2-Phenylethyl Tosylate

This protocol is designed for the efficient and high-yield synthesis of 2-phenylethyl tosylate from 2-phenylethyl alcohol.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Phenylethyl alcohol | C₈H₁₀O | 122.16[3] | 5.00 g | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65[4][5] | 9.35 g | 1.2 |

| Pyridine (anhydrous) | C₅H₅N | 79.10[6][7][8][9] | 6.4 mL | 2.0 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethyl alcohol (5.00 g, 40.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Expert Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of tosyl chloride to the unreactive p-toluenesulfonic acid.[10]

-

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add anhydrous pyridine (6.4 mL, 81.8 mmol).

-

Causality: Cooling the reaction mixture is essential to control the exothermic nature of the reaction and to minimize the formation of potential side products. Pyridine is added before the tosyl chloride to ensure a basic environment is established to immediately neutralize the HCl that will be formed.

-

-

Addition of Tosyl Chloride: While maintaining the temperature at 0 °C, add p-toluenesulfonyl chloride (9.35 g, 49.1 mmol) portion-wise over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.

-

Expert Insight: Portion-wise addition of the solid TsCl prevents a rapid exotherm. A slight excess of TsCl (1.2 equivalents) is used to ensure complete consumption of the starting alcohol.[2]

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product, 2-phenylethyl tosylate, will be less polar than the starting alcohol.

-

Aqueous Work-up: Once the reaction is complete (as indicated by the disappearance of the starting alcohol spot on TLC), quench the reaction by slowly adding 50 mL of cold 1 M HCl. Transfer the mixture to a separatory funnel.

-

Causality: The acidic wash removes the excess pyridine and the pyridinium hydrochloride salt.[10]

-

-

Extraction: Separate the layers and wash the organic layer sequentially with:

-

50 mL of 1 M HCl

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

50 mL of brine (to reduce the solubility of organic material in the aqueous layer)

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenylethyl tosylate as a colorless to pale yellow oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., up to 20%). The product will elute after any non-polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-phenylethyl tosylate.

Visualization of the Process

Reaction Mechanism

Caption: Reaction mechanism for the tosylation of 2-phenylethyl alcohol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-phenylethyl tosylate.

Safety, Characterization, and Troubleshooting

Safety Precautions

-

p-Toluenesulfonyl chloride (TsCl): TsCl is corrosive and a lachrymator. It causes severe skin burns and eye damage.[11] It is also moisture-sensitive. Handle TsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] In case of skin contact, wash immediately with plenty of water.[11]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

-

General: Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization of 2-Phenylethyl Tosylate

The structure and purity of the synthesized 2-phenylethyl tosylate can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): Expected chemical shifts (δ) are approximately: 7.8-7.7 (d, 2H, Ar-H ortho to SO₂), 7.4-7.1 (m, 7H, Ar-H), 4.2 (t, 2H, -CH₂-O-), 2.9 (t, 2H, -CH₂-Ph), 2.4 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃): Expected chemical shifts (δ) will confirm the presence of all 15 carbon atoms in their respective chemical environments.

-

-

Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the sulfonyl group (S=O) at approximately 1360 cm⁻¹ and 1175 cm⁻¹.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor closely by TLC. Ensure a slight excess of TsCl was used. |

| Hydrolysis of TsCl | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. | |

| Presence of starting material | Insufficient TsCl | Use 1.2-1.5 equivalents of TsCl. |

| Inadequate reaction time | Allow the reaction to proceed for a longer duration at room temperature. | |

| Formation of 2-phenylethyl chloride | Nucleophilic attack by chloride | Maintain a low reaction temperature (0 °C) during the addition of TsCl and for the initial phase of the reaction. Avoid prolonged reaction times at elevated temperatures. |

| Difficult purification | Emulsion during work-up | Add more brine to the separatory funnel to help break the emulsion. |

| Co-elution of impurities | Optimize the solvent system for column chromatography; a less polar eluent may improve separation. |

Conclusion

The tosylation of 2-phenylethyl alcohol is a robust and indispensable transformation in synthetic organic chemistry. By understanding the underlying principles and adhering to a carefully designed protocol, researchers can reliably synthesize 2-phenylethyl tosylate in high yield and purity. This guide provides the necessary framework for success, integrating theoretical knowledge with practical, field-tested insights to empower scientists in their drug development and research endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Laboratory Notes. (2022, November 7). Pyridine [C5H5N] Molecular Weight Calculation. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Wikipedia. (2024). Phenethyl alcohol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pyridine. Retrieved from [Link]

-

Tradeindia. (n.d.). Pyridine - C5h5n Molecular Formula, 79.1 G/mol Molecular Weight.... Retrieved from [Link]

-

Molar Mass Calculator. (n.d.). Pyridine (C5H5N) molar mass. Retrieved from [Link]

-

Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl tosylate. Retrieved from [Link]

-

Reddit. (2023, April 26). How to practically make alkyl tosylate from alcohol, tosyl chloride and triethylamine? r/chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Hou, D. R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

- Google Patents. (n.d.). US5194651A - Tosylation of alcohols.

-

Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyridine [webbook.nist.gov]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Pyridine = 99 110-86-1 [sigmaaldrich.com]

- 9. Pyridine - C5H5N Molecular Formula, 79.1 g/mol Molecular Weight, Liquid Form at 115 °C Boiling Point, Bio-Tech Grade | Ideal for Laboratory and Industrial Applications at 250.00 INR in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Phenylethyl 4-methylbenzenesulfonate (CAS 4455-09-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl 4-methylbenzenesulfonate, commonly referred to in laboratory settings as phenethyl tosylate, is a sulfonate ester with the CAS number 4455-09-8.[1] This compound is a crystalline solid at room temperature and serves as a pivotal intermediate in advanced organic synthesis.[] Its significance in the fields of medicinal chemistry and drug development stems from its function as a highly efficient phenethylating agent. The core of its utility lies in the p-toluenesulfonate (tosylate) group, one of the most effective leaving groups in nucleophilic substitution reactions.[3][4]

This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed spectroscopic profile, a validated synthesis protocol, and its core reactivity. The content is structured to provide not just procedural steps but also the underlying scientific principles, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Section 1: Core Properties and Specifications

A thorough understanding of a reagent's fundamental properties is critical for its proper handling, storage, and application in experimental design.

Chemical Identity

| Identifier | Value |

| CAS Number | 4455-09-8 |

| IUPAC Name | This compound |

| Common Synonyms | Phenethyl p-Toluenesulfonate, Phenethyl tosylate, 2-Phenylethyl tosylate |

| Molecular Formula | C₁₅H₁₆O₃S |

| Molecular Weight | 276.35 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 |

| InChI Key | CVPPUZPZPFOFPK-UHFFFAOYSA-N |

Source: PubChem CID 20522[1]

Physicochemical Properties

The physical state and solubility parameters dictate the choice of reaction solvents and purification methods.

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid | [] |

| Melting Point | 39-41 °C | [] |

| Boiling Point | 428.7 ± 24.0 °C (Predicted) | [] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [] |

| Water Solubility | Insoluble | |

| LogP (XLogP3) | 3.4 | [1] |

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is a cornerstone of chemical synthesis, providing incontrovertible evidence of a molecule's identity and purity. The following data represent the expected spectroscopic signatures for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The expected spectrum would exhibit distinct signals corresponding to the tosyl and phenethyl moieties.

-

δ ~7.8-7.7 ppm (d, 2H): These are the aromatic protons on the tosyl group ortho to the sulfonyl group. Their downfield shift is a direct result of the strong electron-withdrawing effect of the S(=O)₂ group.

-

δ ~7.4-7.2 ppm (m, 7H): This complex multiplet arises from the overlapping signals of the five protons of the phenethyl's phenyl ring and the two aromatic protons on the tosyl group meta to the sulfonyl group.

-

δ ~4.2 ppm (t, 2H): This triplet corresponds to the methylene protons (-CH₂-O) directly attached to the sulfonate oxygen. They are significantly deshielded due to the electronegativity of the adjacent oxygen atom.

-

δ ~3.0 ppm (t, 2H): This triplet represents the benzylic methylene protons (Ph-CH₂-).

-

δ ~2.4 ppm (s, 3H): This singlet is the characteristic signal for the methyl protons (-CH₃) on the tosyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, nine distinct signals are expected, reflecting the molecule's symmetry.

-

δ ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group.

-

δ ~138 ppm: Quaternary (ipso) carbon of the phenethyl's phenyl ring.

-

δ ~133 ppm: Quaternary carbon of the tosyl group attached to the sulfur atom.

-

δ ~130-128 ppm: A cluster of signals for the six C-H carbons of the two aromatic rings.

-

δ ~70 ppm: Methylene carbon (-CH₂-O) bonded to the sulfonate oxygen.

-

δ ~35 ppm: Benzylic methylene carbon (Ph-CH₂-).

-

δ ~22 ppm: Methyl carbon (-CH₃) of the tosyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

-

~1360 cm⁻¹ and ~1175 cm⁻¹ (strong, sharp): These two prominent bands are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate ester group, respectively. Their presence is a key diagnostic indicator.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations from the methylene and methyl groups.

-

~1600 cm⁻¹ and ~1495 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~950 cm⁻¹ (strong): S-O-C stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A peak at m/z = 276, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 155: Loss of the phenethyl alcohol moiety, corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺.

-

m/z = 121: The phenethyl cation [C₆H₅CH₂CH₂]⁺.

-

m/z = 105: Loss of a methyl group from the phenethyl cation, or direct fragmentation.

-

m/z = 91: A very common and often intense peak corresponding to the tropylium ion [C₇H₇]⁺, formed by rearrangement of the benzyl or phenethyl fragments.

-

Section 3: Synthesis and Reaction Mechanism

The synthesis of this compound is a classic example of sulfonate ester formation, a cornerstone reaction in organic chemistry.

Synthetic Principle: The Tosylation of an Alcohol

The conversion of an alcohol into a tosylate transforms the hydroxyl group, a poor leaving group (as OH⁻), into a tosylate group, an excellent leaving group.[4] The tosylate anion (TsO⁻) is a weak base due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring through resonance, making it highly stable upon departure.

The reaction proceeds via the nucleophilic attack of the oxygen atom from 2-phenylethanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Reagents and Materials:

-

2-Phenylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylethanol (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold 1 M HCl. Extract the aqueous layer with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted TsCl and residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.

Workflow Diagram

Caption: General Sₙ2 reaction of phenethyl tosylate with a nucleophile.

Application Example: Synthesis of Phenethylamines

A primary application is the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological activity. For example, reacting phenethyl tosylate with ammonia or a primary amine is a direct route to the corresponding primary or secondary phenethylamine derivative.

Step-by-step example with Sodium Azide (Gabriel Synthesis precursor):

-

Displacement: this compound is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. The azide ion (N₃⁻) acts as the nucleophile, displacing the tosylate group to form 2-phenylethyl azide.

-

Reduction: The resulting azide is then reduced to the primary amine (phenethylamine) using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C).

This two-step sequence is a reliable method for preparing primary phenethylamines, avoiding the over-alkylation issues that can occur when using ammonia directly.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring the reagent's stability and laboratory safety.

-

General Handling: Use in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]Avoid inhalation of dust and contact with skin and eyes. [3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Due to its sensitivity to moisture, which can cause hydrolysis, storage under an inert gas (nitrogen or argon) is recommended for long-term stability. [6]Some suppliers recommend refrigeration (0-10°C). [6]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [3]* Safety Hazards: While a specific, comprehensive safety sheet is not universally available, tosylates are potent alkylating agents and should be handled with care. They are generally considered irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its utility is defined by the tosylate group's exceptional ability to function as a leaving group, enabling the efficient introduction of the phenethyl scaffold into a wide variety of molecules. For researchers in drug discovery and development, a firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in the construction of complex and biologically active compounds.

References

-

MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethyl tosylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]

- 6. CN103641724A - Synthetic method of phenylethylamine - Google Patents [patents.google.com]

Phenethyl tosylate chemical structure and IUPAC name

An In-depth Technical Guide to Phenethyl Tosylate: Structure, Synthesis, and Reactivity

Executive Summary

For professionals engaged in the intricate field of drug development and organic synthesis, the strategic manipulation of functional groups is a cornerstone of molecular design. A frequent and critical challenge is the conversion of poor leaving groups, such as hydroxyls, into moieties amenable to nucleophilic substitution. Phenethyl tosylate emerges as a pivotal intermediate in this context. This guide provides a comprehensive technical overview of phenethyl tosylate, delving into its chemical structure, nomenclature, and physicochemical properties. More critically, it elucidates the causality behind its synthesis and explores its reactivity, emphasizing its role as a superior substrate for SN2 reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for researchers and scientists.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for phenethyl tosylate is 2-phenylethyl 4-methylbenzenesulfonate [1][2]. In laboratory and commercial settings, it is widely known by several synonyms, reflecting its constituent parts:

-

Phenethyl p-toluenesulfonate

-

2-Phenylethyl tosylate

-

β-Phenylethyl tosylate

-

p-Toluenesulfonic acid, phenethyl ester

Structural Analysis

Phenethyl tosylate, with the molecular formula C₁₅H₁₆O₃S, is an ester of p-toluenesulfonic acid and phenethyl alcohol[2]. Its structure is characterized by three key components:

-

The Phenethyl Group (C₆H₅CH₂CH₂-) : An ethyl bridge connecting a phenyl ring to the ester oxygen. This group is often the core structure targeted for modification in subsequent reactions.

-

The Sulfonate Ester Linkage (-O-SO₂-) : This functional group is central to the molecule's reactivity.

-

The Tosyl Group (CH₃C₆H₄SO₂-) : A p-tolyl group attached to the sulfonyl moiety. The tosyl group is an excellent leaving group due to the ability of the resulting tosylate anion to stabilize a negative charge through resonance and inductive effects.[3][4]

Caption: 2D Chemical Structure of Phenethyl Tosylate.

Physicochemical Properties

The physical and chemical properties of phenethyl tosylate are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₃S | [2] |

| Molecular Weight | 276.35 g/mol | |

| Appearance | White crystalline powder/solid | [5] |

| Melting Point | 39-40 °C | |

| Boiling Point | 428.7 ± 24.0 °C at 760 mmHg | |

| Density | 1.196 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [6] |

Synthesis: Converting a Poor Leaving Group into an Excellent One

The Underlying Principle: The Role of Tosylation

The hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[3][7] Successful nucleophilic substitution reactions require a leaving group that is a weak base, capable of stabilizing the negative charge it acquires upon departure.

Tosylation is the process of converting an alcohol into a tosylate ester. This transformation is a cornerstone of synthetic strategy because it replaces the poor -OH leaving group with the tosylate (-OTs) group, which is an excellent leaving group.[4][7] The efficacy of the tosylate anion as a leaving group stems from the fact that it is the conjugate base of p-toluenesulfonic acid, a strong acid. The negative charge on the oxygen is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, rendering it highly stable.[3][4]

A critical advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the parent alcohol is not broken during the reaction.[4][8]

Synthetic Workflow

The synthesis of phenethyl tosylate is reliably achieved by reacting phenethyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.

Caption: Workflow for the synthesis of phenethyl tosylate.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of phenethyl tosylate.

Materials:

-

Phenethyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenethyl alcohol (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per gram of alcohol) and cool the solution to 0 °C in an ice bath.

-

Addition of TsCl: To the stirred, cold solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for an additional 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add cold 1 M HCl to quench the reaction and neutralize the excess pyridine. An exothermic reaction will occur.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of pyridine used).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes residual pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in removing water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure phenethyl tosylate.

Reactivity and Mechanistic Insights

The SN2 Reaction Pathway

The primary utility of phenethyl tosylate lies in its role as an electrophile in nucleophilic substitution reactions. The carbon atom alpha to the tosylate group is electron-deficient and highly susceptible to attack by nucleophiles. Due to the unhindered nature of this primary carbon, the reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) mechanism.[9]

This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the tosylate leaving group.[3]

Caption: Generalized Sₙ2 reaction of phenethyl tosylate with a nucleophile.

Stereochemical Implications

While phenethyl tosylate itself is achiral, the principles of its reactions are critical when applied to chiral substrates. The two-step sequence of tosylation followed by SN2 substitution provides a powerful method for achieving a net inversion of stereochemistry at a chiral center.

-

Step 1: Tosylation: Occurs with retention of configuration.

-

Step 2: SN2 Attack: Proceeds with inversion of configuration.[3]

This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing for precise control over the three-dimensional architecture of target molecules.

Applications in Research and Development

Phenethyl tosylate is not merely a laboratory curiosity; it is a versatile reagent used to introduce the phenethyl moiety into a wide range of molecules.

-

Pharmaceutical Synthesis: It serves as a key building block for preparing phenethyl derivatives, which are common structural motifs in pharmaceuticals. For example, it can be used in the synthesis of various agonists and antagonists for neurotransmitter receptors.

-

Fragrance Industry: The phenethyl group is a component of many fragrances, and phenethyl tosylate can be used as a precursor to synthesize various phenethyl esters and ethers with desirable aromatic properties.

-

General Organic Synthesis: It enables the facile formation of C-N, C-O, C-S, and C-C bonds by reacting it with appropriate nitrogen, oxygen, sulfur, or carbon nucleophiles, respectively.

Safety and Handling

Phenethyl tosylate is considered an irritant.[6][10] Standard laboratory safety precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

Phenethyl tosylate exemplifies a fundamental and powerful strategy in modern organic synthesis: the conversion of a poorly reactive functional group into a highly activated one. By transforming the hydroxyl group of phenethyl alcohol into an excellent tosylate leaving group, chemists unlock a vast array of possibilities for nucleophilic substitution. Its predictable reactivity via the SN2 mechanism, coupled with the stability and ease of handling of the compound, solidifies its role as an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.

References

-

Title: CID 139053550 | C30H32O6S2 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of tosylate Source: PrepChem.com URL: [Link]

-

Title: EXPERIMENTAL SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]

-

Title: Phenethyl tosylate | REALAB LLC Source: REALAB LLC URL: [Link]

-

Title: phenethyl salicylate, 87-22-9 Source: The Good Scents Company URL: [Link]

-

Title: Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups Source: OrgoSolver URL: [Link]

-

Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: 9.4: Tosylate—Another Good Leaving Group Source: Chemistry LibreTexts URL: [Link]

-

Title: All About Tosylates and Mesylates Source: Master Organic Chemistry URL: [Link]

-

Title: Chapter 11 Part 3 Reactions of Tosylates Source: YouTube URL: [Link]

-

Title: Preparation of mesylates and tosylates | Organic chemistry | Khan Academy Source: YouTube URL: [Link]

Sources

- 1. CID 139053550 | C30H32O6S2 | CID 139053550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phenethyl salicylate, 87-22-9 [thegoodscentscompany.com]

- 6. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Solubility of 2-phenylethyl tosylate in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Phenylethyl Tosylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenylethyl tosylate (also known as 2-phenylethyl p-toluenesulfonate). Grounded in the fundamental principles of physical organic chemistry, this document offers researchers, scientists, and drug development professionals a framework for understanding and predicting the solubility of this important synthetic intermediate. The guide covers theoretical principles, a qualitative solubility profile in common laboratory solvents, the influence of environmental factors, and a detailed experimental protocol for quantitative solubility determination. This document is designed to serve as a practical resource for solvent selection in synthesis, purification, and formulation workflows.

Introduction to 2-Phenylethyl Tosylate

2-Phenylethyl tosylate is a significant organic compound widely utilized in chemical synthesis. Structurally, it is an ester of p-toluenesulfonic acid and 2-phenylethanol. Its utility stems from the tosylate group (-OTs), which is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate purification methods like recrystallization and chromatography, and ensuring efficient process scale-up.

The molecule's structure features a combination of a nonpolar aromatic ring (from the phenylethyl moiety) and a larger, more polar sulfonate ester group, which includes another aromatic ring. This amphiphilic character dictates its interaction with solvents of varying polarities.

Chemical Structure:

-

IUPAC Name: 2-phenylethyl 4-methylbenzenesulfonate[1]

-

Molecular Weight: 276.35 g/mol [2]

-

Melting Point: 38-40 °C[3][]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which refers to the similarity in polarity between the solute and solvent.[5][6]

-

Polarity: Polarity arises from the uneven distribution of electron density in a molecule, creating a dipole moment. Polar solvents possess significant dipole moments and often have O-H or N-H bonds, enabling hydrogen bonding.[7] Nonpolar solvents have low dielectric constants and are composed of molecules with minimal dipole moments (e.g., hydrocarbons).[7] 2-Phenylethyl tosylate possesses both polar (sulfonate ester) and nonpolar (two aromatic rings, ethyl bridge) regions, making its solubility highly dependent on the solvent's nature.

-

Intermolecular Forces:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction in nonpolar systems. The two aromatic rings in 2-phenylethyl tosylate allow for significant van der Waals interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The polar S=O and C-O bonds in the tosylate group create a significant dipole moment, allowing for favorable interactions with other polar molecules.[5]

-

Hydrogen Bonding: 2-Phenylethyl tosylate can act as a hydrogen bond acceptor at its oxygen atoms but cannot act as a hydrogen bond donor. This allows it to dissolve in polar protic solvents, though its large nonpolar component may limit high solubility.[8]

-

Based on these principles, 2-phenylethyl tosylate is expected to exhibit good solubility in solvents that can effectively solvate both its nonpolar and polar regions, such as polar aprotic solvents.

Solubility Profile of 2-Phenylethyl Tosylate

| Solvent Class | Solvent Example | Polarity Type | Predicted Solubility | Rationale for Prediction |

| Hydrocarbons | Hexane, Heptane | Nonpolar | Low to Sparingly Soluble | The large, polar tosylate group is not well-solvated by purely nonpolar solvents, limiting solubility despite the presence of nonpolar regions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Nonpolar | Soluble | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the two aromatic rings of the solute, enhancing solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar Aprotic | Soluble | These solvents have a good balance, with nonpolar alkyl regions and a polar oxygen atom that can interact with the tosylate group. THF is generally a better solvent due to its higher polarity. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Polar Aprotic | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds. Their polarity is sufficient to solvate the tosylate group, and they interact well with the rest of the molecule. |

| Esters | Ethyl Acetate (EtOAc) | Polar Aprotic | Very Soluble | Ethyl acetate provides a good balance of polarity to solvate the ester functionality and nonpolar character to interact with the hydrocarbon portions. |

| Ketones | Acetone | Polar Aprotic | Very Soluble | Acetone is a strong polar aprotic solvent that can effectively solvate the polar tosylate group. |

| Nitriles | Acetonitrile (MeCN) | Polar Aprotic | Soluble | Acetonitrile is a highly polar solvent that should readily dissolve 2-phenylethyl tosylate. |

| Alcohols | Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | While the polar hydroxyl group can interact with the tosylate, the strong hydrogen-bonding network of the alcohol must be disrupted. Solubility is expected to be lower than in polar aprotic solvents and decrease as the alcohol chain length increases. |

| Water | Water | Polar Protic | Insoluble | The large, nonpolar hydrocarbon structure of the molecule dominates, making it hydrophobic and insoluble in water.[9][10] |

Factors Influencing Solubility

Several external factors can modify the solubility of 2-phenylethyl tosylate.[11]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7][11] This is because the dissolution process is often endothermic, and adding thermal energy (heating) helps overcome the solute-solute lattice energy and solvent-solvent interactions, according to Le Chatelier's principle. This principle is the basis for recrystallization as a purification technique.

-

Purity of Solute: Impurities within the 2-phenylethyl tosylate sample can affect its crystal lattice structure, potentially leading to variations in observed solubility.

-

Solvent Purity: The presence of contaminants, particularly water, in an organic solvent can significantly alter its polarity and, consequently, its ability to dissolve the solute.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of 2-phenylethyl tosylate at a given temperature.

Objective: To determine the saturation concentration of 2-phenylethyl tosylate in a selected solvent at a controlled temperature.

Materials:

-

2-Phenylethyl tosylate (>98% purity)

-

Solvent of choice (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add a pre-weighed excess amount of 2-phenylethyl tosylate to a known volume of the chosen solvent. An excess is critical to ensure saturation is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a minimum of 24 hours.[12] This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully draw a clear aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. Filtration is crucial to remove any microscopic, undissolved solid particles.

-

Dilution and Quantification: Accurately weigh the filtered sample. Perform a precise serial dilution of the saturated solution with the same solvent into a volumetric flask. Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration.

-

Calculation: Using the concentration from the analytical measurement and the dilution factor, calculate the original concentration in the saturated solution. Express the solubility in units such as g/L, mg/mL, or mol/L.

This entire workflow is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Diagram of Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Diagram of "Like Dissolves Like" Principle

Caption: Interaction of 2-phenylethyl tosylate with polar and nonpolar solvents.

Conclusion

2-Phenylethyl tosylate is a moderately polar compound whose solubility is dictated by its dual structural characteristics. It exhibits high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, which can effectively solvate both its polar sulfonate group and its nonpolar aromatic regions. Conversely, it is poorly soluble in highly nonpolar solvents like hexane and virtually insoluble in water. This guide provides the theoretical basis and predictive framework necessary for making informed decisions regarding solvent selection in laboratory and industrial applications involving this versatile reagent. For precise applications, the experimental protocol provided herein should be followed to determine quantitative solubility under specific process conditions.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 18, 2026.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.

- ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved January 18, 2026.

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 18, 2026.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved January 18, 2026.

- LabSolutions. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 18, 2026.

- AAT Bioquest. (2022). What factors affect solubility?. Retrieved January 18, 2026.

- Entri. (n.d.). Factors That Affect Solubility The nature of solute and solvent. Retrieved January 18, 2026.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethanol. Retrieved January 18, 2026.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 18, 2026.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 18, 2026.

-

National Center for Biotechnology Information. (n.d.). Phenethyl tosylate. PubChem Compound Database. Retrieved January 18, 2026, from [Link].

- Solubility of Things. (n.d.). Tosyl chloride. Retrieved January 18, 2026.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

- TCI Chemicals. (n.d.).

- TCI EUROPE N.V. (n.d.). Phenethyl p-Toluenesulfonate 4455-09-8. Retrieved January 18, 2026.

- Santa Cruz Biotechnology. (n.d.). Phenethyl p-Toluenesulfonate (Chinese). Retrieved January 18, 2026.

- National Center for Biotechnology Information. (n.d.). 2-Phenylethyl p-Toluenesulfonate.

- Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved January 18, 2026.

- ResearchGate. (2025). Products analysis in the reaction of substituted 1-phenylethyl alcohols with p-toluenesulfonyl chloride. Retrieved January 18, 2026.

Sources

- 1. Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. youtube.com [youtube.com]

1H NMR and 13C NMR spectral data of 2-phenylethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-phenylethyl 4-methylbenzenesulfonate

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing definitive structural elucidation of organic molecules.[1][2] For professionals in pharmaceutical research and drug development, mastering the interpretation of NMR spectra is fundamental to verifying molecular structure, assessing purity, and understanding reactivity. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (also known as phenethyl tosylate), a common intermediate in organic synthesis. We will dissect the spectral data, grounding our interpretation in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of molecular structure on the nuclear magnetic environment.

The Molecular Architecture: A Foundation for Spectral Interpretation

To interpret an NMR spectrum with precision, one must first understand the molecule's structure and the distinct chemical environments of its atoms. This compound (CAS 4455-09-8) is comprised of two primary moieties: the 2-phenylethyl group and the electron-withdrawing 4-methylbenzenesulfonate (tosylate) group.[3][4] The tosylate is an excellent leaving group, making this compound a valuable substrate in nucleophilic substitution reactions.[5] The unique electronic properties of each part of the molecule give rise to a characteristic and predictable NMR fingerprint.

Below is a structural diagram with protons and carbons labeled to facilitate the subsequent spectral assignments.

Caption: Molecular structure with atom labeling for NMR assignments.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum provides a wealth of information based on four key features: the number of signals (number of unique proton environments), the chemical shift (electronic environment), the integration (ratio of protons), and the splitting pattern (neighboring protons).

The Aromatic Region (δ 7.0 – 8.0 ppm)

Protons attached to aromatic rings are significantly deshielded due to the ring current effect, causing them to resonate at high chemical shift values.[6][7]

-

Tosyl Protons (H-2, H-6, H-3, H-5): The para-substituted tosyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

δ ≈ 7.8 ppm (d, 2H): The two protons ortho to the strongly electron-withdrawing sulfonate group (H-2, H-6) are the most deshielded in this region.

-

δ ≈ 7.3 ppm (d, 2H): The two protons ortho to the electron-donating methyl group (H-3, H-5) appear further upfield. The coupling constant (J) for both doublets is typically around 8 Hz, characteristic of ortho coupling in a benzene ring.

-

-

Phenylethyl Protons (H-2' to H-6'): The five protons on the monosubstituted phenyl ring are in slightly different environments. Due to complex coupling, they typically overlap and appear as a single multiplet.

-

δ ≈ 7.2-7.3 ppm (m, 5H): This multiplet for the C₆H₅- group often overlaps with the upfield doublet of the tosyl group.

-

The Alkyl Region (δ 2.0 – 4.5 ppm)

The signals in this region correspond to the protons of the ethyl bridge and the tosyl methyl group. Their chemical shifts are dictated by the proximity of electronegative atoms and aromatic rings.

-

Methylene Protons adjacent to Oxygen (Hβ): These protons are directly attached to the carbon bonded to the sulfonate oxygen. The sulfonate group is highly electronegative, causing significant deshielding.

-

δ ≈ 4.3 ppm (t, 2H): This signal appears as a triplet due to coupling with the two adjacent Hα protons (n+1 = 2+1 = 3).

-

-

Methylene Protons adjacent to Phenyl Ring (Hα): These benzylic protons are deshielded by the aromatic ring, but less so than the Hβ protons.[8]

-

δ ≈ 3.0 ppm (t, 2H): This signal also appears as a triplet, as it is coupled to the two Hβ protons. The coupling constant for both triplets (Hα and Hβ) will be identical, typically in the range of 7 Hz.

-

-

Tosyl Methyl Protons (H-Me): The protons of the methyl group attached to the tosyl aromatic ring have a characteristic chemical shift.

-

δ ≈ 2.4 ppm (s, 3H): This signal is a singlet because there are no adjacent protons to couple with.

-

Summary of ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Shift and Splitting |

| ~7.8 | Doublet (d) | 2H | H-2, H-6 (Tosyl) | Deshielded by adjacent electron-withdrawing SO₃R group; split by H-3, H-5. |

| ~7.3 | Doublet (d) | 2H | H-3, H-5 (Tosyl) | Shielded relative to H-2,6 by electron-donating CH₃ group; split by H-2, H-6. |

| ~7.2-7.3 | Multiplet (m) | 5H | H-2' to H-6' (Phenyl) | Aromatic ring current effect; complex overlapping signals from ortho, meta, and para protons. |

| ~4.3 | Triplet (t) | 2H | Hβ (-CH₂-O) | Strongly deshielded by the highly electronegative sulfonate ester oxygen; split by Hα. |

| ~3.0 | Triplet (t) | 2H | Hα (-CH₂-Ph) | Benzylic position causes deshielding; split by Hβ. |

| ~2.4 | Singlet (s) | 3H | H-Me (Tosyl-CH₃) | Protons on carbon attached to an aromatic ring; no adjacent protons for coupling. |

¹³C NMR Spectral Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectra show a single sharp signal for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and insight into their functional group environment.[9]

The Aromatic Region (δ 125 – 145 ppm)

The carbons of the two aromatic rings dominate this region.[10]

-

Tosyl Ring Carbons: Four signals are expected due to the plane of symmetry.

-

δ ≈ 145 ppm: Quaternary carbon C-4, attached to the methyl group.

-

δ ≈ 133 ppm: Quaternary carbon C-1, attached to the sulfur atom. Its signal may be weaker.

-

δ ≈ 130 ppm: C-3 and C-5 carbons.

-

δ ≈ 128 ppm: C-2 and C-6 carbons.

-

-

Phenyl Ring Carbons: Four signals are expected.

-

δ ≈ 138 ppm: Quaternary ipso-carbon C-1', attached to the ethyl group.

-

δ ≈ 129 ppm: C-2' and C-6' carbons.

-

δ ≈ 128.5 ppm: C-4' para-carbon.

-

δ ≈ 127 ppm: C-3' and C-5' carbons.

-

The Alkyl Region (δ 20 – 70 ppm)

This region contains the signals for the three aliphatic carbons.

-

δ ≈ 70 ppm (Cβ): The carbon atom bonded to the oxygen (-CH₂-O) is significantly deshielded and appears furthest downfield in this region.

-

δ ≈ 35 ppm (Cα): The benzylic carbon (-CH₂-Ph) is found at a typical value for such carbons.

-

δ ≈ 22 ppm (C-Me): The tosyl methyl carbon signal appears at the most upfield position, consistent with a methyl group on an aromatic ring.

Summary of ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-4 (Tosyl, C-CH₃) | Aromatic quaternary carbon, downfield shift due to attachment to the ring. |

| ~138 | C-1' (Phenyl, C-CH₂) | Aromatic quaternary carbon, deshielded by the attached alkyl group. |

| ~133 | C-1 (Tosyl, C-S) | Aromatic quaternary carbon, influenced by the sulfur atom. |

| ~130 | C-3, C-5 (Tosyl) | Aromatic CH carbons. |

| ~129 | C-2', C-6' (Phenyl) | Aromatic CH carbons. |

| ~128.5 | C-4' (Phenyl) | Aromatic CH carbon. |

| ~128 | C-2, C-6 (Tosyl) | Aromatic CH carbons. |

| ~127 | C-3', C-5' (Phenyl) | Aromatic CH carbons. |

| ~70 | Cβ (-CH₂-O) | Aliphatic carbon strongly deshielded by the adjacent electronegative oxygen. |

| ~35 | Cα (-CH₂-Ph) | Aliphatic benzylic carbon. |

| ~22 | C-Me (Tosyl-CH₃) | Aliphatic methyl carbon attached to an aromatic ring. |

Experimental Protocol: Acquiring High-Fidelity NMR Data

The trustworthiness of spectral data hinges on a robust and well-documented experimental protocol. The following procedure is a self-validating system for acquiring high-quality NMR data for this compound.

Methodology

-

Sample Preparation: a. Accurately weigh 10-20 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent as it is chemically inert and dissolves a wide range of organic compounds.[11] c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[12] d. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition (400 MHz Spectrometer): a. ¹H NMR:

- Pulse Program: Standard single-pulse (zg30).

- Spectral Width: ~16 ppm.

- Number of Scans: 8-16 scans for a sufficiently concentrated sample.

- Relaxation Delay (d1): 2 seconds. b. ¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

- Spectral Width: ~240 ppm.

- Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

- Relaxation Delay (d1): 2-5 seconds.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. d. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Caption: A standardized workflow for preparing and analyzing an NMR sample.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide an unambiguous confirmation of its molecular structure. The distinct signals for the tosyl and phenylethyl moieties, the characteristic splitting patterns of the ethyl bridge, and the predictable chemical shifts all serve as key identifiers. For the research scientist, this comprehensive spectral analysis is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the foundational characterization required for advancing drug discovery and development programs. The principles and protocols detailed in this guide provide a robust framework for achieving high-confidence structural verification.

References

-

Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare.

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia.

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset.

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.

-

PubChem. (n.d.). Phenethyl tosylate. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.

-

SynHet. (n.d.). Phenethyl 4-methylbenzenesulfonate. SynHet.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

-